Guaianolide ziniolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

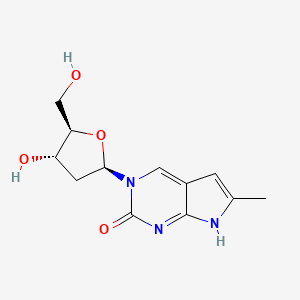

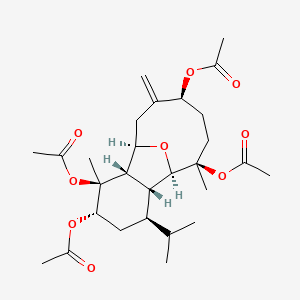

Guaianolide ziniolide is a natural product found in Zinnia peruviana, Zinnia elegans, and other organisms with data available.

Scientific Research Applications

Allelopathic Potential

Guaianolide derivatives, including ziniolide, have been identified in the roots of the invasive plant Xanthium spinosum L. These compounds show significant allelopathic effects, inhibiting seed germination and seedling growth in other plants. This suggests their role in the plant's invasive mechanisms and potential applications in understanding plant-plant interactions (Baldi, Bradesi, & Muselli, 2022).

Anti-Inflammatory Activity

Research has shown that guaianolides from Viguiera gardneri, including ziniolide, inhibit the transcription factor NF-κB, a key player in inflammatory processes. This finding highlights the potential use of guaianolides in developing anti-inflammatory treatments (Schorr et al., 2002).

Antiproliferative Effects

A study identified a guaianolide, Achillinin A, with significant antiproliferative activity against various cancer cell lines. This suggests the potential therapeutic application of guaianolides like ziniolide in cancer treatment (Li et al., 2011).

Trypanocidal Activity

Guaianolides, including ziniolide, have been shown to be effective against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of guaianolides in treating parasitic infections (Cogo et al., 2012).

Biosynthesis and Biotechnology

The enzyme kauniolide synthase from feverfew (Tanacetum parthenium) catalyzes the formation of guaianolides like ziniolide. This research advances our understanding of guaianolide biosynthesis and paves the way for their biotechnological production (Liu et al., 2018).

Cytotoxicity and Cancer Research

Studies on guaianolides from Artemisia dubia have revealed compounds with cytotoxic activities against various cancer cell lines, indicating the potential of ziniolide and related compounds in cancer research and therapy (Huang et al., 2010).

Pharmacology of Guaianolides

A review on guaianolides in Apiaceae, including ziniolide, emphasizes their significant biological activity, particularly in inducing apoptosis, which is crucial for cancer treatment strategies (Drew et al., 2009).

Anti-Inflammatory and NFκB Modulation

Xanthium spinosum L. root extract and ziniolide have shown to modulate key enzymes and pathways in inflammation, such as COX, LOX, and NFκB, highlighting their potential in developing treatments for inflammatory disorders (Bader et al., 2013).

Biological Activities Overview

A comprehensive overview of the biological activities of guaianolides, including ziniolide, underscores their potential in pharmacology, especially in anti-tumor, anti-inflammatory, and antibacterial applications (Ma et al., 2019).

properties

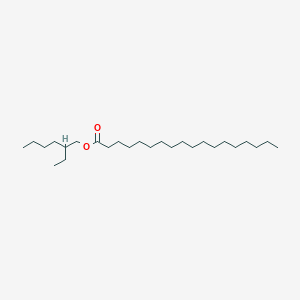

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.3 g/mol |

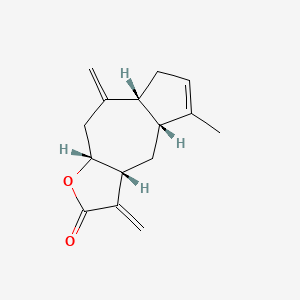

IUPAC Name |

(3aR,5aR,8aR,9aR)-8-methyl-1,5-dimethylidene-4,5a,6,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13+,14+/m0/s1 |

InChI Key |

KREYKRAJLBRHAZ-IGQOVBAYSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C |

SMILES |

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |

Canonical SMILES |

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |

synonyms |

ziniolide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)

methanone](/img/structure/B1253434.png)

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)

![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)

![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)